Comparative Antibacterial Potency (MIC) of Antibacterial Agent 83 vs. Lead Analog 17d
Antibacterial agent 83 (17h) demonstrates potent activity against drug-resistant strains, though with an MIC that is higher (less potent) than the most potent analog in its series, compound 17d. Against a panel of MRSA strains, 17h has an MIC of 0.25 μg/mL, while 17d shows an MIC of 0.0625 μg/mL. Against vancomycin-intermediate S. aureus (VISA), 17d is also more potent with an MIC of 0.0313 μg/mL. This head-to-head data from the same study clarifies that while both are active, they are not equipotent, and 17h's value lies elsewhere [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.25 μg/mL (against MRSA strains Newman, USA300b, Mu50); activity noted against VRE |
| Comparator Or Baseline | Compound 17d: 0.0625 μg/mL (against MRSA) and 0.0313 μg/mL (against VISA) |
| Quantified Difference | Compound 17d is 4-fold more potent than 17h against MRSA (0.0625 vs 0.25 μg/mL) and approximately 8-fold more potent against VISA (0.0313 vs 0.25 μg/mL). |
| Conditions | In vitro susceptibility testing against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and vancomycin-intermediate Staphylococcus aureus (VISA). |
Why This Matters
This data is critical for selection: a user prioritizing maximum potency might choose 17d, while a user requiring a specific bioactivity profile (e.g., anti-biofilm effects) would select 17h, as demonstrated below.
- [1] Huan, X., Wang, Y., Peng, X., Xie, S., He, Q., Zhang, X., Lan, L., & Yang, C. (2022). Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm. European Journal of Medicinal Chemistry, 236, 114309. https://doi.org/10.1016/j.ejmech.2022.114309 View Source
